molecular formula C24H19N3O4 B2568027 ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396758-93-2

ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2568027
CAS No.: 1396758-93-2
M. Wt: 413.433
InChI Key: LXTYVARYHNKDBX-UHFFFAOYSA-N
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Description

Ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a xanthene amide group at position 5 and an ethyl carboxylate at position 3. Pyrazolo[1,5-a]pyridine derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and pesticidal properties .

Properties

IUPAC Name

ethyl 5-(9H-xanthene-9-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-2-30-24(29)18-14-25-27-12-11-15(13-19(18)27)26-23(28)22-16-7-3-5-9-20(16)31-21-10-6-4-8-17(21)22/h3-14,22H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTYVARYHNKDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 9H-xanthene-9-carboxylic acid with ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .

Chemical Reactions Analysis

Ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carbox

Biological Activity

Ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazolo[1,5-a]pyridine core with an ethyl ester at the 3-position and a xanthene-derived amide at the 5-position. This arrangement is significant as it influences the compound's chemical properties and biological interactions.

Chemical Formula: C24H19N3O4
Molecular Weight: 413.43 g/mol
CAS Number: 1396758-93-2

Biological Activity Overview

This compound exhibits various biological activities, including:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological profile. The presence of the xanthene moiety is believed to enhance lipophilicity and bioavailability compared to simpler analogs . Below is a comparative table of related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylatePyrazolo-pyridine coreSimpler structure; lacks xanthene substitution
4-Amino-3-cyano-pyrazolo[1,5-a]pyridineCyano group at position 3Different electronic properties affecting reactivity
N-(4-methylphenyl)-pyrazolo[1,5-a]pyridineAromatic substitution at nitrogenEnhanced lipophilicity; potential for higher bioavailability
Ethyl 4-(4-methylphenyl)-pyrazolo[1,5-a]pyridineEthyl ester and aromatic substitutionVariation in substituents affecting biological activity

Research Findings and Case Studies

Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves multi-step processes that yield high-purity compounds suitable for biological testing .

Antimicrobial Studies

In vitro evaluations have assessed the antibacterial efficacy of related compounds against various bacterial strains. For example, derivatives similar to this compound demonstrated weak to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Mechanisms

The anticancer potential has been explored through molecular docking studies that indicate strong binding affinities to kinase targets associated with tumor growth. These findings suggest that further investigation into this compound could reveal promising therapeutic strategies against cancer .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
  • Core Structure : Pyrazolo[1,5-a]pyridine.
  • Substituents: Isoxazole and diethylaminomethyl groups.
  • Synthesis : Achieved via condensation of α,β-unsaturated esters with aldehydes (89% yield), highlighting efficient methodology .
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives
  • Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyridine in the target compound).
  • Substituents : Ethylsulfonyl and pyridinyl groups.
  • Activity : Demonstrated pesticidal and insecticidal efficacy, suggesting heterocycle variations (pyrimidine vs. pyridine) influence target specificity .
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones
  • Core Structure : Pyrazole-quinazoline hybrid.
  • Substituents : Aldehyde hydrazones.
  • Activity : Antibacterial effects against plant pathogens (e.g., 50 μg/mL inhibition of Fusarium graminearum), comparable to commercial agents .
Ethyl Pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives
  • Core Structure : Pyrrolo[2,3-c]pyridine (distinct from pyrazolo[1,5-a]pyridine).
  • Substituents : Chlorine or unsubstituted.

Physicochemical Properties

  • Molecular Weight : The target compound’s xanthene amide group likely increases molecular weight compared to simpler derivatives (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate: ~215 g/mol vs. ~350–400 g/mol estimated for the target).
  • Solubility : Carboxylate esters generally improve solubility, but the bulky xanthene group may reduce it, impacting bioavailability.

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